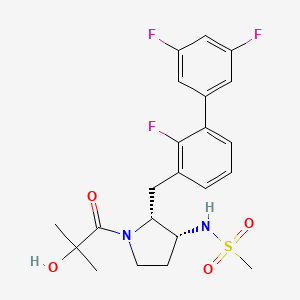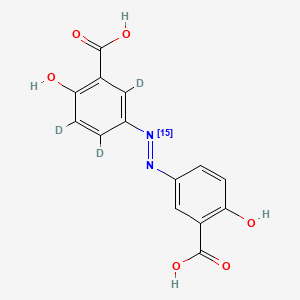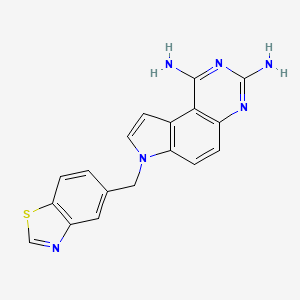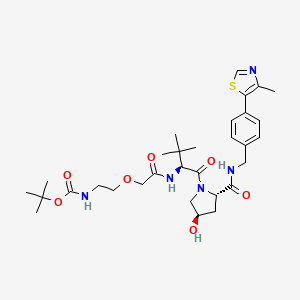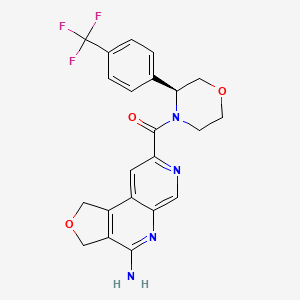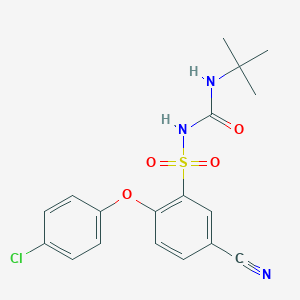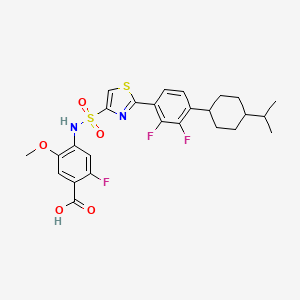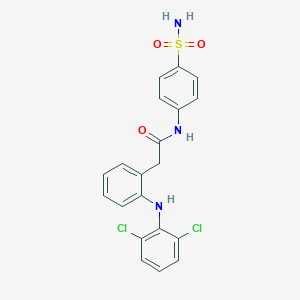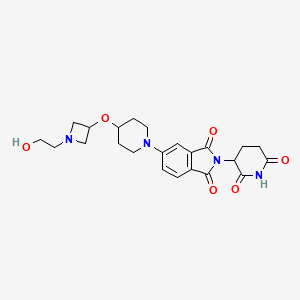
E3 Ligase Ligand-linker Conjugate 96
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 96: is a specialized compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the targeted degradation of proteins via the ubiquitin-proteasome system. It contains a cereblon-based ligand derived from pomalidomide and a linker, making it a crucial component in the development of PROTACs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 96 involves the conjugation of a cereblon ligand with a linker. The cereblon ligand is typically derived from pomalidomide, which undergoes functionalization to introduce reactive groups for linker attachment. The linker is then attached to the functionalized cereblon ligand through a series of chemical reactions, including amide bond formation and esterification .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions: E3 Ligase Ligand-linker Conjugate 96 primarily undergoes substitution reactions during its synthesis. The functionalization of pomalidomide involves nucleophilic substitution to introduce reactive groups. The attachment of the linker involves amide bond formation, which is a type of condensation reaction .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases are used.
Amide Bond Formation: Reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., N-hydroxysuccinimide) are used.
Esterification: Reagents such as alcohols and acids are used.
Major Products: The major product formed from these reactions is the this compound itself, which is then used in the synthesis of PROTACs .
科学研究应用
E3 Ligase Ligand-linker Conjugate 96 has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: PROTACs synthesized using this compound are used to investigate the role of specific proteins in cellular processes.
Medicine: PROTACs have therapeutic potential for targeting and degrading disease-causing proteins, making this compound important for drug discovery and development.
作用机制
E3 Ligase Ligand-linker Conjugate 96 functions by facilitating the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC. This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The cereblon ligand binds to the E3 ubiquitin ligase, while the linker connects it to the target protein ligand, enabling the proximity-induced ubiquitination and subsequent degradation of the target protein .
相似化合物的比较
Von Hippel-Lindau Ligand-linker Conjugates: These compounds use a ligand for the von Hippel-Lindau E3 ligase instead of cereblon.
MDM2 Ligand-linker Conjugates: These compounds use a ligand for the MDM2 E3 ligase.
cIAP1 Ligand-linker Conjugates: These compounds use a ligand for the cIAP1 E3 ligase
Uniqueness: E3 Ligase Ligand-linker Conjugate 96 is unique due to its cereblon-based ligand, which provides specific binding to the cereblon E3 ubiquitin ligase. This specificity allows for the targeted degradation of proteins that interact with cereblon, making it a valuable tool for studying and manipulating protein function .
属性
分子式 |
C23H28N4O6 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[1-(2-hydroxyethyl)azetidin-3-yl]oxypiperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H28N4O6/c28-10-9-25-12-16(13-25)33-15-5-7-26(8-6-15)14-1-2-17-18(11-14)23(32)27(22(17)31)19-3-4-20(29)24-21(19)30/h1-2,11,15-16,19,28H,3-10,12-13H2,(H,24,29,30) |
InChI 键 |
CDRVLZQXSFKPMM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CN(C5)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


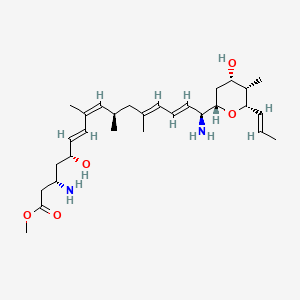

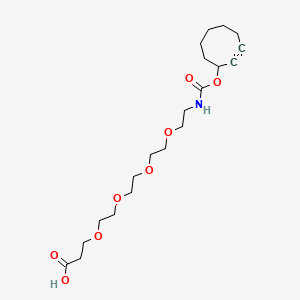
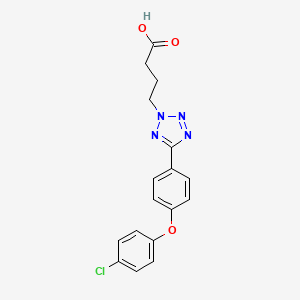
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
